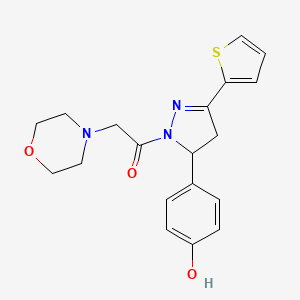
4-(4-methoxypiperidin-1-yl)-N-(pyridin-3-ylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-methoxypiperidin-1-yl)-N-(pyridin-3-ylmethyl)benzamide, also known as MPB, is a chemical compound that has gained attention in scientific research due to its potential use as a therapeutic agent. MPB is a small molecule that has been synthesized in the laboratory and has shown promise in various studies.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
The synthesis of complex piperidine derivatives, including methods that involve the use of Grignard reagents and various synthetic routes, has been extensively studied. These methods facilitate the creation of structurally diverse compounds with potential applications in drug development and other areas of chemistry. For instance, Calvez, Chiaroni, and Langlois (1998) detailed an enantioselective synthesis approach for creating 2,3-disubstituted piperidines from (S)-methylpyroglutamate, showcasing the potential for producing stereochemically complex molecules for further pharmacological exploration (Calvez, Chiaroni, & Langlois, 1998).
Anticancer Activity
Research into the anticancer properties of benzamide derivatives, which share a similar structural motif with 4-(4-methoxypiperidin-1-yl)-N-(pyridin-3-ylmethyl)benzamide, has identified compounds with moderate to good activity against various cancer cell lines. Mohan, Sridhar, Laxminarayana, and Chary (2021) synthesized a series of N-[2-(4-methoxyanilino)-5-(3,4,5-trimethoxyphenyl)pyridin-3-yl]benzamides and evaluated their efficacy, finding some compounds to exhibit promising anticancer properties (Mohan, Sridhar, Laxminarayana, & Chary, 2021).
Photocatalytic Degradation
Investigations into the environmental applications of pyridine-based compounds have demonstrated their potential in the photocatalytic degradation of pollutants. For example, Maillard-Dupuy, Guillard, Courbon, and Pichat (1994) studied the kinetics and products of TiO2 photocatalytic degradation of pyridine, highlighting the efficiency of such processes in water treatment and the broader applicability of pyridine derivatives in environmental remediation efforts (Maillard-Dupuy, Guillard, Courbon, & Pichat, 1994).
Luminescent Properties
The development of luminescent materials based on pyridine and benzamide structures has been a focus of research due to their potential applications in optoelectronic devices. Srivastava, Singh, Kumari, Yadav, Gulino, Speghini, Nagarajan, and Mishra (2017) synthesized compounds featuring pyridyl substituted benzamides with aggregation-enhanced emission and multi-stimuli-responsive properties, paving the way for their use in sensing, imaging, and light-emitting applications (Srivastava, Singh, Kumari, Yadav, Gulino, Speghini, Nagarajan, & Mishra, 2017).
Eigenschaften
IUPAC Name |
4-(4-methoxypiperidin-1-yl)-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-24-18-8-11-22(12-9-18)17-6-4-16(5-7-17)19(23)21-14-15-3-2-10-20-13-15/h2-7,10,13,18H,8-9,11-12,14H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REWWFHKADIGYTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-({2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-ethylacetamide](/img/structure/B2673884.png)
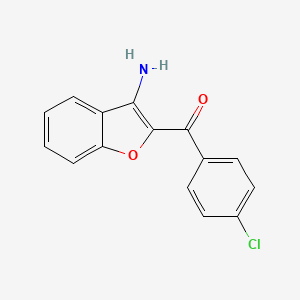
![2,5-dichloro-N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]thiophene-3-carboxamide](/img/structure/B2673888.png)
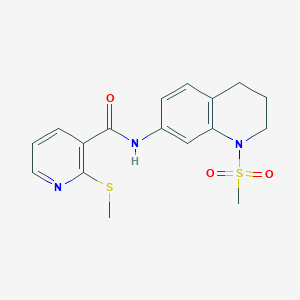
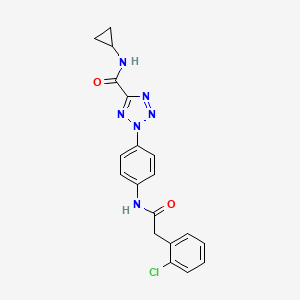
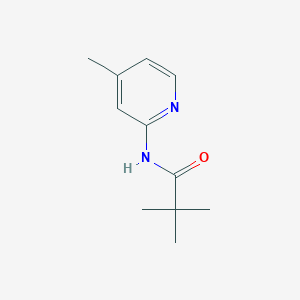
![1-(4-chlorophenyl)-2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)ethanone](/img/structure/B2673892.png)

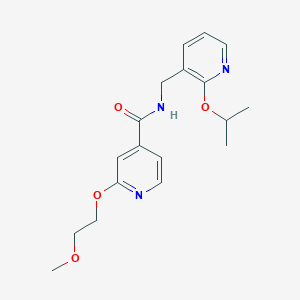
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2673898.png)
